![molecular formula C14H10Cl2O3 B1267276 3,5-Dichloro-4-phenylmethoxybenzoic acid CAS No. 41490-13-5](/img/structure/B1267276.png)
3,5-Dichloro-4-phenylmethoxybenzoic acid
Overview
Description
3,5-Dichloro-4-phenylmethoxybenzoic acid belongs to a class of compounds that are studied for their unique chemical and physical properties. These compounds often serve as building blocks in organic synthesis, with potential applications in material science, pharmaceuticals, and chemical research.
Synthesis Analysis
Synthesis approaches for similar chlorinated and phenylmethoxy-substituted benzoic acids involve multi-step reactions, starting from specific phenyl precursors or by modifying existing benzoic acid derivatives through chlorination, methoxylation, and functional group transformations. For instance, the synthesis of bis(3,5-dichloro-4-hydroxyphenyl)methane from 3,5-dicholo-4-hydroxybenzoic acid using LiAlH4 as a catalyst demonstrates the complexity and specificity of such synthetic routes (Ritmaleni et al., 2013).
Molecular Structure Analysis
The molecular structure of chlorinated benzoic acid derivatives is characterized by X-ray diffraction techniques, revealing specific spatial arrangements and substituent effects on the overall molecule geometry. Studies on similar compounds, like 2-chloro-3-phenylbenzoic acid , provide insights into how chlorination affects molecular structure, highlighting steric interactions and supramolecular arrangements facilitated by functional groups (Boyarskiy et al., 2009).
Scientific Research Applications
Chemical Synthesis and Derivative Formation
- Research by Ritmaleni et al. (2013) aimed to reduce 3,5-dicholo-4-hydroxybenzoic acid to a different compound but ended up forming bis(3,5-dichloro-4-hydroxyphenyl)methane, highlighting its potential in chemical synthesis and unexpected derivative formation Ritmaleni, Notario, & Yuliatun, 2013.
Pharmaceutical and Antibacterial Applications
- M. Alexy and H. Scharf (1991) discussed the synthesis of 3,5‐dichloro‐6‐ethyl‐2,4‐dihydroxybenzoic acid, found in the antibiotic lipiarmycin A3, showcasing its relevance in pharmaceutical research Alexy & Scharf, 1991.
Reaction Behavior and Antibacterial Screening
- Ghani Essam Abdel (1991) studied reactions involving 3,5-Dichloro-4-phenylmethoxybenzoic acid, emphasizing its potential in producing compounds with moderate antibacterial activity Abdel, 1991.
Environmental and Biological Implications
- F. Verhagen et al. (1998) explored the biotransformation of a fungal metabolite related to 3,5-Dichloro-4-phenylmethoxybenzoic acid, revealing its potential impact on environmental processes and potential for forming complex compounds Verhagen, Swarts, Wijnberg, & Field, 1998.
Polymer Synthesis
- H. Kricheldorf and G. Schwarz (1984) investigated the condensation of 4-hydroxybenzoic acid, including 3,5-dichloro-4-hydroxybenzoic acid, for polymer synthesis, demonstrating its potential use in creating high molecular weight polymers Kricheldorf & Schwarz, 1984.
Safety and Hazards
The safety information for 3,5-Dichloro-4-phenylmethoxybenzoic acid indicates that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
properties
IUPAC Name |
3,5-dichloro-4-phenylmethoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c15-11-6-10(14(17)18)7-12(16)13(11)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTMPTOVLRQSBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30309513 | |
Record name | 4-benzyloxy-3,5-dichlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30309513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-4-phenylmethoxybenzoic acid | |
CAS RN |
41490-13-5 | |
Record name | NSC212202 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212202 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-benzyloxy-3,5-dichlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30309513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Benzyloxy)-3,5-dichlorobenzoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LA3N7D956P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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